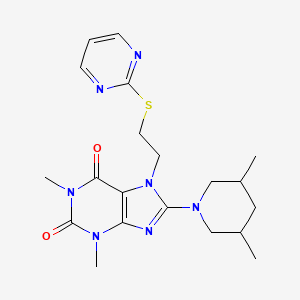![molecular formula C15H8ClF2N3O3S B2432875 (Z)-2-chloro-N-(4,6-difluoro-3-méthylbenzo[d]thiazol-2(3H)-ylidène)-5-nitrobenzamide CAS No. 868375-86-4](/img/structure/B2432875.png)
(Z)-2-chloro-N-(4,6-difluoro-3-méthylbenzo[d]thiazol-2(3H)-ylidène)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Applications De Recherche Scientifique
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Some benzothiazole derivatives exhibit antimicrobial activity and are studied for their potential use in treating infections.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Certain benzothiazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation.
Anti-inflammatory Agents: These compounds may also possess anti-inflammatory properties.
Industry
Agriculture: Benzothiazole derivatives can be used as pesticides or herbicides.
Dyes and Pigments: These compounds are used in the production of dyes and pigments due to their vibrant colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chloro, difluoro, and methyl groups can be introduced through various substitution reactions using appropriate reagents.
Nitrobenzamide Formation: The final step involves the coupling of the benzothiazole derivative with a nitrobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide depends on its specific application. For example:
Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-benzamide: Lacks the nitro group, which may affect its biological activity.
2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide: Lacks the methyl group, which may influence its chemical reactivity.
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide: Lacks the chloro group, which may alter its physical properties.
Uniqueness
The presence of the chloro, difluoro, methyl, and nitro groups in (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide makes it unique in terms of its chemical reactivity and potential biological activity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
2-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3O3S/c1-20-13-11(18)4-7(17)5-12(13)25-15(20)19-14(22)9-6-8(21(23)24)2-3-10(9)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVBMLPDLJUXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432794.png)


![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2432799.png)



![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2432805.png)
![N-(4-chlorobenzyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2432807.png)
![4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B2432809.png)


